molecular formula C11H18N6O2 B3874614 8-Hydrazinyl-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

8-Hydrazinyl-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3874614
M. Wt: 266.30 g/mol
InChI Key: VBEMXFXLAYSFEM-UHFFFAOYSA-N
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Description

8-Hydrazinyl-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by its unique substitution pattern. The purine core is substituted at the 3-position with a methyl group, the 7-position with a pentyl chain, and the 8-position with a hydrazinyl (-NH-NH₂) moiety. This structural configuration distinguishes it from naturally occurring purines (e.g., adenine, guanine) and simpler derivatives like caffeine or theophylline. The pentyl chain at the 7-position likely influences lipophilicity, affecting solubility and membrane permeability .

Properties

IUPAC Name

8-hydrazinyl-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O2/c1-3-4-5-6-17-7-8(13-10(17)15-12)16(2)11(19)14-9(7)18/h3-6,12H2,1-2H3,(H,13,15)(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEMXFXLAYSFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Hydrazinyl-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a hydrazinyl functional group at the 8-position of the purine ring. Its unique structure, featuring a methyl group at the 3-position and a pentyl group at the 7-position, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16N4O2
  • Molecular Weight : 252.28 g/mol
  • IUPAC Name : 8-Hydrazinyl-3-methyl-7-pentylpurine-2,6-dione

Biological Activity

Research indicates that purine derivatives often exhibit significant biological activities, including antiviral, anticancer, and antifungal properties. The hydrazinyl moiety in this compound may enhance its interaction with various biological targets, influencing pathways related to cell proliferation and apoptosis.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in disease processes. For instance, purine derivatives can inhibit DNA polymerases and other nucleic acid-related enzymes.
  • Receptor Interaction : The compound may interact with cell surface receptors that regulate cell signaling pathways crucial for growth and survival.
  • Apoptosis Induction : There is potential for this compound to induce apoptosis in cancer cells by modulating apoptotic pathways.

Anticancer Properties

A study conducted on similar hydrazinyl compounds revealed their capacity to inhibit tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis through mitochondrial pathways and the inhibition of cell cycle progression.

Antiviral Activity

Research has demonstrated that purine derivatives can exhibit antiviral properties by interfering with viral replication processes. Compounds structurally related to this compound have shown promise against various viruses by inhibiting viral enzymes essential for replication.

Case Studies

  • Case Study 1 : A compound structurally similar to this compound was tested for its anticancer effects on human leukemia cells. Results indicated a significant reduction in cell viability and increased apoptosis markers.
  • Case Study 2 : In a study evaluating antiviral activity against influenza virus, a derivative with similar structural features demonstrated effective inhibition of viral replication in cultured cells.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1H-Purine-2,6-dioneBasic purine structureLacks hydrazinyl substitution
8-AminopurineAmino group at position 8Known for its role in nucleic acid metabolism
7-MethylxanthineMethylated xanthine derivativeExhibits different biological activities

This table highlights how the unique hydrazinyl substitution in this compound potentially confers distinct biological activities compared to other purines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Purine derivatives are highly tunable via substitutions at the 1-, 3-, 7-, and 8-positions. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties Biological Activity
8-Hydrazinyl-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (Target Compound) 3-Me, 7-pentyl, 8-NH-NH₂ High polarity (hydrazinyl), moderate lipophilicity (pentyl) Potential enzyme inhibition (inferred from hydrazine analogs)
8-Bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione 3-Me, 7-pentyl, 8-Br Lower polarity (Br), increased molecular weight Limited data; bromo groups often enhance receptor binding in purines
8-(Benzylthio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione 3-Me, 7-Et, 8-S-benzyl Thioether linkage enhances stability; moderate solubility Anticancer potential via thioether-mediated enzyme inhibition
8-(Ethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 3,7-diMe, 1-(4-MeBz), 8-NH-Et Enhanced receptor affinity (ethylamino); aromatic interactions (benzyl) Antiproliferative activity in cancer models
Caffeine 1,3,7-triMe High water solubility; CNS stimulant Adenosine receptor antagonism

Physicochemical Properties

  • Hydrazinyl vs.
  • Pentyl vs. Ethyl/Propyl Chains : The 7-pentyl chain in the target compound enhances lipophilicity compared to shorter alkyl chains (e.g., ethyl in ), which may improve tissue distribution but reduce aqueous solubility .
  • Thioether vs. Hydrazinyl : Thioether linkages (e.g., ) confer oxidative stability, whereas hydrazinyl groups may introduce redox sensitivity or metabolic liabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydrazinyl-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
8-Hydrazinyl-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

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